molecular formula C12H15NOS B10896161 (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione

Cat. No.: B10896161
M. Wt: 221.32 g/mol
InChI Key: BDSQCHIHUIYHFI-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione is an organic compound that features a methanethione group attached to a 4-methoxyphenyl and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and a sulfur source. One common method is to use Lawesson’s reagent or phosphorus pentasulfide (P2S5) as the sulfurizing agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylene derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with various molecular targets. The compound’s methanethione group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methanone group instead of methanethione.

    (4-Methoxyphenyl)(pyrrolidin-1-yl)methanol: Contains a methanol group.

    (4-Methoxyphenyl)(pyrrolidin-1-yl)methane: Features a methylene group instead of methanethione

Uniqueness

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione is unique due to its methanethione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

(4-methoxyphenyl)-pyrrolidin-1-ylmethanethione

InChI

InChI=1S/C12H15NOS/c1-14-11-6-4-10(5-7-11)12(15)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3

InChI Key

BDSQCHIHUIYHFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCCC2

Origin of Product

United States

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